molecular formula C20H28O3Si B2699157 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol CAS No. 160052-24-4

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol

Cat. No.: B2699157
CAS No.: 160052-24-4
M. Wt: 344.526
InChI Key: DIVITHMWGJFFIX-UHFFFAOYSA-N
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Description

2-(2-((Tert-Butyldiphenylsilyl)oxy)ethoxy)ethanol (C₁₈H₂₄O₂Si, MW 324.47 g/mol) is a silyl-protected glycol ether featuring a tert-butyldiphenylsilyl (TBDPS) group attached to a diethylene glycol backbone. This compound is widely used in organic synthesis as a hydroxyl-protecting agent due to the TBDPS group’s stability under basic and mildly acidic conditions . Its synthesis involves reacting ethylene glycol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, yielding 81.1% of the product as a colorless oil . The TBDPS group’s bulkiness and lipophilicity make it advantageous in multi-step syntheses requiring selective deprotection .

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVITHMWGJFFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldiphenylsilyl chloride with ethylene glycol in the presence of a base such as pyridine or 2,6-lutidine . The reaction proceeds through the formation of a silyl ether intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to various reaction conditions, protecting the alcohol from unwanted reactions. The silyl ether can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Compounds Analyzed :

2-(Tert-Butyldimethylsilyloxy)ethanol (TBDMS analog, C₈H₂₀O₂Si, MW 176.33 g/mol) .

2-[2-(2-Butoxyethoxy)ethoxy]ethanol (glycol ether, C₁₀H₂₂O₄, MW 206.28 g/mol) .

2-(2-((Tert-Butyldiphenylsilyl)oxy)ethoxy)ethanol (target compound, C₁₈H₂₄O₂Si, MW 324.47 g/mol) .

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Silyl Group Key Features
2-(2-((TBDPS)oxy)ethoxy)ethanol C₁₈H₂₄O₂Si 324.47 TBDPS Diphenyl, tert-butyl, two ethoxy
2-(TBDMS)oxy)ethanol C₈H₂₀O₂Si 176.33 TBDMS Dimethyl, tert-butyl, single ethoxy
2-[2-(2-Butoxyethoxy)ethoxy]ethanol C₁₀H₂₂O₄ 206.28 None Butyl, three ethoxy groups
  • TBDPS vs. TBDMS : The TBDPS group (diphenyl) increases steric bulk and lipophilicity compared to TBDMS (dimethyl). This enhances stability under acidic conditions but complicates deprotection .
  • Ethoxy Chain Length : The target compound’s two ethoxy units balance solubility and molecular weight, whereas glycol ethers (e.g., triethylene glycol derivatives) exhibit higher hydrophilicity .
Physical and Spectral Properties

Table 3: Spectral Data

Compound ¹H-NMR Key Signals (ppm) HRMS (m/z) Reference
2-(TBDPS)oxy)ethanol derivative 1.07 (t-Bu), 7.37–7.70 (aromatic H) 437.1760 [M+Na]+
2-(TBDMS)oxy)ethanol 0.09 (Si(CH₃)₂), 1.07 (t-Bu) 176.332
2-[2-(2-Butoxyethoxy)ethoxy]ethanol 0.90 (butyl CH₃), 3.50–3.70 (OCH₂) 206.2793
  • Boiling Points: TBDPS derivatives exhibit higher boiling points (>250°C) due to increased molecular weight, whereas glycol ethers (e.g., triethylene glycol monobutyl ether) boil at ~280°C .
  • Viscosity : TBDPS compounds are more viscous than TBDMS analogs, as observed in glycol ethers’ temperature-dependent viscosity profiles .

Biological Activity

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol, a silane derivative, has garnered interest in various fields, including medicinal chemistry and materials science. This compound features a tert-butyldiphenylsilyl group, which enhances its stability and solubility, potentially influencing its biological activity. Understanding its biological properties is essential for evaluating its applications in drug design and therapeutic development.

  • IUPAC Name : 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol
  • CAS Number : 160052-24-4
  • Molecular Formula : C18H30O3Si
  • Molecular Weight : 342.52 g/mol

The biological activity of 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butyldiphenylsilyl group may facilitate the compound's penetration through biological membranes, enhancing its bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with silane groups exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various silane derivatives, including those similar to 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
Tert-butyldiphenylsilyl derivativeStaphylococcus aureus15
Tert-butyldiphenylsilyl derivativeEscherichia coli12

Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)255
MCF-7 (breast cancer)304
Normal Fibroblasts>100-

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer potential of silane derivatives highlighted that 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol demonstrated significant inhibition of cell proliferation in HeLa cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction.
    • Findings : The compound induced G1 phase arrest and increased apoptosis markers (caspase activation).
  • Case Study on Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of silane compounds against multi-drug resistant strains of bacteria. The results indicated that the tert-butyldiphenylsilyl group contributed to enhanced membrane disruption in bacterial cells.
    • Findings : The compound effectively reduced biofilm formation by Staphylococcus aureus by over 50%.

Q & A

Q. Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., silyl ether protons at δ 0.9–1.2 ppm for tert-butyl groups, aromatic protons at δ 7.2–7.8 ppm).
    • FTIR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and silyl (Si-C stretch at ~700 cm⁻¹) bonds.
  • Mass Spectrometry : HRMS (ESI-TOF) to determine molecular ion [M+H]⁺ or [M+Na]⁺.
  • Thermal Analysis : DSC/TGA to assess decomposition temperatures and stability (critical for solvent applications) .

Advanced: How does the tert-butyldiphenylsilyl group influence the compound’s hydrolytic stability compared to other silyl ethers?

Q. Methodology :

  • Experimental Design :
    • Prepare solutions of the compound in buffered media (pH 2–12) and monitor degradation via HPLC at timed intervals.
    • Compare with analogs (e.g., trimethylsilyl or tert-butyldimethylsilyl derivatives).
  • Findings :
    • The bulky tert-butyldiphenylsilyl group provides steric hindrance, reducing hydrolysis rates in acidic/basic conditions.
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to quantify steric effects and transition-state energies .

Advanced: What are the toxicological risks associated with handling this compound, and how can they be mitigated in lab settings?

Q. Methodology :

  • Toxicity Assessment :
    • Refer to ECHA CLP regulations (e.g., GHS hazard codes: H319, H335 for eye/respiratory irritation).
    • In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK293 cells) and genotoxicity (Ames test).
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats).
    • Monitor airborne concentrations via GC-MS to ensure levels remain below occupational exposure limits (OELs) .

Advanced: How can computational methods optimize the use of this compound as a solvent in catalytic reactions?

Q. Methodology :

  • Solvent Screening :
    • Use COSMO-RS simulations to predict solubility parameters and polarity.
    • Validate with experimental data (e.g., partition coefficients in biphasic systems).
  • Reaction Design :
    • Apply density functional theory (DFT) to model solvent effects on transition states (e.g., SN2 reactions).
    • Pair with DoE (Design of Experiments) to optimize reaction conditions (temperature, solvent ratio) .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Q. Methodology :

  • Data Reconciliation :
    • Compile literature data (e.g., NIST thermochemical tables) and identify outliers.
    • Conduct controlled solubility tests in 10+ solvents (e.g., water, DMSO, hexane) using UV-Vis spectroscopy or gravimetric analysis .
  • Statistical Analysis :
    • Apply principal component analysis (PCA) to correlate solubility with solvent polarity (Hansen parameters) .

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